molecular formula C11H8ClNO2 B1369577 Methyl 7-chloroisoquinoline-3-carboxylate CAS No. 365998-38-5

Methyl 7-chloroisoquinoline-3-carboxylate

Cat. No. B1369577
M. Wt: 221.64 g/mol
InChI Key: CMOINENCXVRJRP-UHFFFAOYSA-N
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Description

“Methyl 7-chloroisoquinoline-3-carboxylate” is a heterocyclic compound with a molecular formula of C11H8ClNO2 . It exists as a solid with a yellowish color.


Synthesis Analysis

The synthesis of “Methyl 7-chloroisoquinoline-3-carboxylate” involves several stages. One method involves the use of hydrogen chloride and water in a reflux process for 4 hours . In another stage, diphenyl phosphoryl azide and triethylamine are used in tert-butyl alcohol under reflux conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 7-chloroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 7-chloroisoquinoline-3-carboxylate” are complex and involve multiple stages. For instance, one reaction involves the use of hydrogen chloride and water in a reflux process for 4 hours . Another reaction involves the use of diphenyl phosphoryl azide and triethylamine in tert-butyl alcohol under reflux conditions .


Physical And Chemical Properties Analysis

“Methyl 7-chloroisoquinoline-3-carboxylate” is a solid with a yellowish color. It has a molecular weight of 221.64 . It is stored at room temperature and is soluble in various organic solvents such as ethanol and ethyl acetate.

Scientific Research Applications

Photodegradation in Aqueous Systems

Methyl 7-chloroisoquinoline-3-carboxylate has been studied for its photodegradation properties in aqueous solutions. For instance, the photodegradation of related quinolinecarboxylic herbicides under various irradiation wavelengths shows potential environmental implications. Specifically, UV irradiation can degrade these compounds rapidly, leading to their transformation into simpler structures, such as 7-chloro-3-methylquinoline through decarboxylation reactions (Pinna & Pusino, 2012).

Synthesis and Structural Analysis

The compound has been a subject of interest in the synthesis of various derivatives, particularly for structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized and their structures established through X-ray structural analysis, indicating a potential for diverse synthetic applications (Rudenko et al., 2013).

Antibacterial Activities

Studies have been conducted on derivatives of 7-chloroisoquinoline-3-carboxylate for their antibacterial properties. For instance, a series of substituted 4-oxoquinoline-3-carboxylic acids demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential pharmaceutical applications (Miyamoto et al., 1990).

Mass Spectrometry Studies

The compound and its derivatives have been analyzed using mass spectrometry to understand their collision-induced dissociation behavior. This research is crucial for the development of analytical methods for drug testing and the characterization of drug candidates (Beuck et al., 2009).

Myorelaxant Activity

In the field of medicinal chemistry, derivatives of methyl 7-chloroisoquinoline-3-carboxylate have been synthesized and evaluated for their myorelaxant activities. This research highlights the compound's potential in the development of new therapeutic agents (Gündüz et al., 2008).

Anticancer Activity

Research has also been conducted to evaluate the anticancer effects of derivatives of 7-chloroisoquinoline-3-carboxylate. For example, certain derivatives have shown significant activity against breast cancer cell lines, indicating a potential role in cancer therapy (Gaber et al., 2021).

Safety And Hazards

“Methyl 7-chloroisoquinoline-3-carboxylate” is associated with several hazards. The safety information includes pictograms and hazard statements such as H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 7-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOINENCXVRJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591232
Record name Methyl 7-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloroisoquinoline-3-carboxylate

CAS RN

365998-38-5
Record name Methyl 7-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester (1.45 g) was dissolved in dichloromethane (40 ml), and oxalyl chloride (0.57 ml) was added dropwise. After the mixture was stirred at room temperature for 30 minutes, ferric chloride (1.17 g) was added at an ambient temperature of about −10° C. to stir the mixture at room temperature for 4 days. 1N Hydrochloric acid was added, and the resultant mixture was diluted with dichloromethane to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in methanol (38 ml), and concentrated sulfuric acid (2 ml) was added to heat the mixture for 20 hours under reflux. An aqueous solution of sodium hydrogencarbonate was added to the reaction mixture, the resultant mixture was extracted with dichloromethane, and the extract was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→ethyl acetate) to obtain the title compound (0.25 g) as colorless crystals.
Name
(±)-N-Formyl-(4-chlorophenyl)alanine methyl ester
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
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reactant
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Quantity
0.57 mL
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reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
1.17 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
resultant mixture
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Synthesis routes and methods II

Procedure details

methyl 7-chloro-isoquinoline-3-carboxylate was prepared using the procedure described in example 12A: 2-bromo-5-chlorobenzaldehyde was reacted with methyl 2-acetamidoacrylate at 110° C. for 24 hours to yield methyl 7-chloro-isoquinoline-3-carboxylate (25%) as brown solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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